3-phenyl-9-[(pyridin-2-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
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Description
The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, the conditions needed for reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-phenyl-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O3/c25-24(26,27)23-20(15-6-2-1-3-7-15)21(30)17-9-10-19-18(22(17)32-23)13-29(14-31-19)12-16-8-4-5-11-28-16/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUQVYVFRYWFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)OCN1CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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